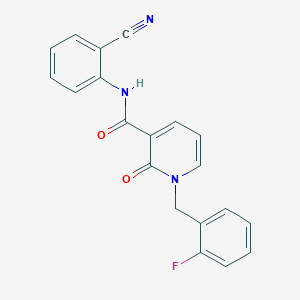

N-(2-cyanophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2/c21-17-9-3-1-7-15(17)13-24-11-5-8-16(20(24)26)19(25)23-18-10-4-2-6-14(18)12-22/h1-11H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQMLFOXALRLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The presence of the cyanophenyl and fluorobenzyl groups may enhance its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural features have shown effectiveness against various types of cancers, including colon and lung tumors. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Compound A | Colon | Apoptosis induction | 10 |

| Compound B | Lung | Cell cycle arrest | 15 |

| This compound | Various | Apoptosis & anti-proliferative effects | TBD |

Antibacterial Activity

Some studies have evaluated the antibacterial properties of similar compounds. The molecular docking studies suggest that these compounds can inhibit bacterial growth effectively by interacting with specific bacterial enzymes or receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

- Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle at various checkpoints, preventing further cell division.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Study 1 : A derivative exhibited an IC50 value of 12 µM against human lung cancer cells, indicating strong antiproliferative effects.

- Study 2 : Molecular docking revealed a high binding affinity to bacterial targets, suggesting potential as an antibacterial agent.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.

Structural Analogues and Substituent Variations

A. N-Cycloheptyl-1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C6)

- Substituents: Benzyl group: 4-fluorobenzyl (vs. 2-fluorobenzyl in the target compound). Carboxamide: Cycloheptyl (vs. 2-cyanophenyl). Pyridine ring: 4-phenyl and 5-(4-methoxyphenyl) substituents.

- The bulky cycloheptyl and 4-methoxyphenyl groups enhance lipophilicity, which could impact bioavailability .

B. N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Substituents: Benzyl group: 2-chloro-6-fluorobenzyl (vs. 2-fluorobenzyl). Carboxamide: 4-acetylphenyl (vs. 2-cyanophenyl).

- The acetyl group on the phenyl ring may improve solubility but reduce membrane permeability compared to the cyano group .

C. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Substituents: Carboxamide: 3-bromo-2-methylphenyl (vs. 2-cyanophenyl). Benzyl group: Absent (unsubstituted at position 1).

Pharmacological Profile Comparisons

A. CB2 Receptor Modulation

- highlights that substituents at C5 and C6 of the pyridine ring dictate CB2 receptor modulation (agonism vs. antagonism). For example:

- Implications for Target Compound: The target compound lacks explicit C5 or C6 substituents, suggesting its activity may rely primarily on the 2-fluorobenzyl and 2-cyanophenyl groups. This structural simplicity could limit receptor selectivity compared to more substituted analogs .

B. Tautomeric Stability and Crystallography

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione to ensure high yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, typically starting with alkylation of theophylline derivatives to introduce methoxyethyl and methylamino groups at positions 7 and 8, respectively. Key steps include:

- Alkylation conditions : Use of aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .

- Purification : Thin-layer chromatography (TLC) to monitor reaction progress, followed by column chromatography or recrystallization for isolation .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of alkylating agents) and reaction time (6–12 hours) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl resonances at δ 3.2–3.6 ppm for methoxy protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 368.18) .

- Infrared (IR) spectroscopy : Detection of carbonyl stretches (~1700 cm) and amine N-H bends (~3300 cm) .

Q. What are the recommended protocols for assessing the compound’s solubility and stability under experimental conditions?

- Methodological Answer:

- Solubility : Test in graded series of solvents (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy to quantify saturation points .

- Stability :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s derivatives to enhance pharmacological properties?

- Methodological Answer:

-

Substituent modification : Synthesize analogs with varied alkyl chain lengths (e.g., replacing methoxyethyl with hexyl or octyl groups) and assess effects on lipophilicity (logP) and receptor binding .

-

Biological assays : Compare antiarrhythmic activity (e.g., in vitro models of induced arrhythmia) or adenosine receptor binding affinity (radioligand displacement assays) across derivatives .

-

Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., adenosine A receptors) .

Table 1: Key SAR Observations from Analog Studies

Substituent Modification Observed Effect Reference Longer alkyl chains at position 7 Increased lipophilicity and prolonged half-life Electron-withdrawing groups at position 8 Enhanced receptor binding affinity

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of purine derivatives like this compound?

- Methodological Answer:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .

- Orthogonal assays : Combine in vitro (e.g., patch-clamp electrophysiology) and in vivo (e.g., rodent arrhythmia models) approaches to validate antiarrhythmic effects .

- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent choice affecting compound solubility) .

Q. How can computational chemistry tools be applied to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate binding to adenosine receptors (e.g., GROMACS software) to study conformational changes over 100-ns trajectories .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .

- Free energy calculations : Use MM-PBSA to estimate binding free energy for receptor-ligand complexes .

Q. What methodologies are suitable for identifying metabolic pathways and potential toxicity of this purine derivative?

- Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Toxicity screening :

- Cytotoxicity : MTT assay in HepG2 cells to assess IC values .

- Genotoxicity : Ames test for mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.